molecular formula C18H16F4N2O B4755097 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No. B4755097
M. Wt: 352.3 g/mol
InChI Key: OTPPVBXLLRIXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine may have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the reduction of anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in lab experiments is its potential therapeutic applications. However, one limitation of this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to determine the safety and efficacy of this compound for use in humans.
In conclusion, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a promising compound with potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable compound for further study.

Scientific Research Applications

1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, depression, anxiety, and schizophrenia.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O/c19-15-6-1-2-7-16(15)23-8-10-24(11-9-23)17(25)13-4-3-5-14(12-13)18(20,21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPPVBXLLRIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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